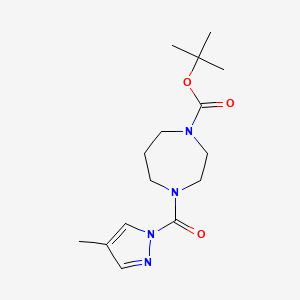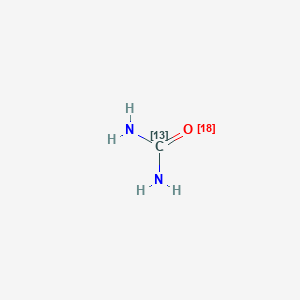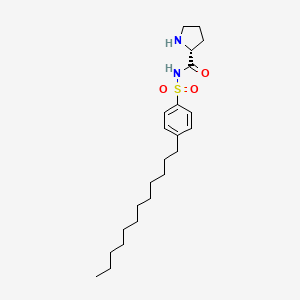![molecular formula C16H12N2O8 B12053938 2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis- CAS No. 91779-84-9](/img/structure/B12053938.png)
2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- In ambient conditions, it appears as a white, lump pastille . Its primary application lies in the rubber industry as an anti-reversion agent during the production of rubber chemicals.
2,5-Pyrrolidinedione, 1,1’-[1,3-phenylenebis(carbonyloxy)]bis-: is a chemical compound with the molecular formula CHNO. It consists of two pyrrolidinedione rings connected by a phenylene (benzene) bridge.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction between 1,1’-[1,3-phenylenebis(carbonyloxy)]bis-1H-pyrrole-2,5-dione and appropriate reagents.
Reaction Conditions: Specific reaction conditions may vary, but typically involve heating and solvent-based reactions.
Industrial Production: Industrial-scale production methods are proprietary, but the compound is synthesized using established chemical principles.
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction type and conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Beyond rubber, it may find applications in specialty chemicals.
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways involved need further exploration.
Comparison with Similar Compounds
Similar Compounds: Other pyrrolidinediones or compounds with phenylene bridges.
Uniqueness: Highlight its specific structural features and applications.
Remember that this compound’s scientific investigation is dynamic, and new findings may emerge over time
Properties
CAS No. |
91779-84-9 |
|---|---|
Molecular Formula |
C16H12N2O8 |
Molecular Weight |
360.27 g/mol |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H12N2O8/c19-11-4-5-12(20)17(11)25-15(23)9-2-1-3-10(8-9)16(24)26-18-13(21)6-7-14(18)22/h1-3,8H,4-7H2 |
InChI Key |
YIFNMIBSDHKPPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)C(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)
![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)



![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)


